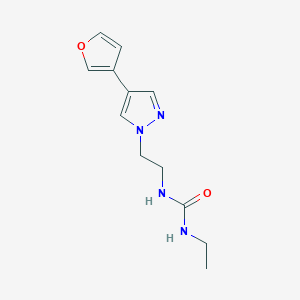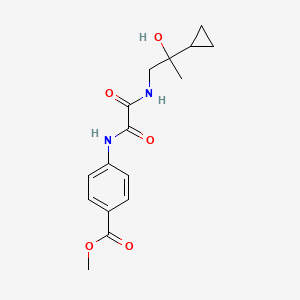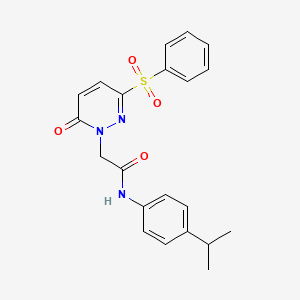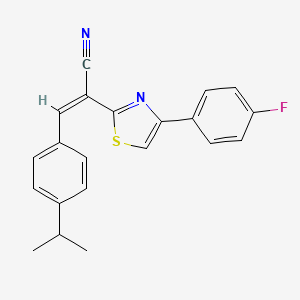![molecular formula C16H17ClN2O3S B2810401 2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide CAS No. 93018-18-9](/img/structure/B2810401.png)
2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide is C16H17ClN2O3S. The molecular weight is 352.83. The structure includes a sulfonyl group attached to a 4-chlorophenyl group and an anilino group, which is further attached to a N,N-dimethylacetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3 and a boiling point of 521.0±60.0 °C at 760 mmHg . The melting point is not available .Applications De Recherche Scientifique
4-Chloroaniline-2-sulfonylacetamide has been used in scientific research for a variety of applications. It has been used in the synthesis of various other compounds, such as 4-chloro-2-sulfonylbenzamide, which has been used in the study of its biochemical and physiological effects. It has also been used in the synthesis of various other compounds that have been used in the study of its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamideine-2-sulfonylacetamide is not fully understood. It is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of various drugs and other compounds in the body. This inhibition of the enzyme can lead to changes in the metabolism of the drugs and other compounds, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamideine-2-sulfonylacetamide have not been fully studied. However, it is believed that the compound may have a variety of effects on the body. It has been shown to inhibit the enzyme cytochrome P450, which can lead to changes in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the enzyme acetylcholinesterase, which can lead to changes in the metabolism of acetylcholine in the body. In addition, the compound has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamideine-2-sulfonylacetamide in laboratory experiments include its low cost, its ease of synthesis, and its ability to be used in a variety of experiments. The limitations of using this compound in laboratory experiments include its potential toxicity, its potential to interfere with the metabolism of drugs and other compounds, and its potential to have adverse effects on the body.
Orientations Futures
The future directions for research on 2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamideine-2-sulfonylacetamide include further studies on its biochemical and physiological effects, its potential toxicity, and its potential to interfere with the metabolism of drugs and other compounds. In addition, further research could be done on its potential to have anti-inflammatory and anti-cancer properties, as well as its potential to be used in the synthesis of other compounds. Research could also be done on its potential to be used in drug delivery systems and in the development of new drugs.
Méthodes De Synthèse
4-Chloroaniline-2-sulfonylacetamide is synthesized from the reaction of 2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamideine and 2-sulfonylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol and is carried out at a temperature of 70°C. The reaction results in the formation of the desired product, 2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamideine-2-sulfonylacetamide, which is then isolated by filtration and recrystallization.
Propriétés
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonylanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-18(2)16(20)12-19(14-6-4-3-5-7-14)23(21,22)15-10-8-13(17)9-11-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVRZIGXOJGMNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2810318.png)


![Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B2810323.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2810328.png)

![1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine](/img/structure/B2810330.png)

![3-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2810332.png)
![2-[4-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2810337.png)
![1-[(3-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2810338.png)